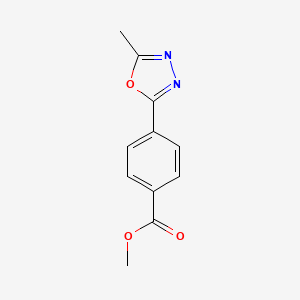
4-(5-甲基-1,3,4-恶二唑-2-基)苯甲酸甲酯
描述
“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Synthesis Analysis
The synthesis of oxadiazoles, including “Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate”, often involves the use of commercially available raw materials . For example, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized in good yields from three intermediates .Molecular Structure Analysis
The molecular structure of “Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” has a molecular weight of 114.1 . It is a liquid at room temperature and should be stored sealed in dry conditions at 2-8°C .科学研究应用
1. 合成和介晶行为
韩、王、张、朱(2010 年)的一项研究调查了 1,3,4-恶二唑衍生物的合成和表征,包括 4-(5-甲基-1,3,4-恶二唑-2-基)苯甲酸甲酯 (Me-OXD-n)。他们研究了其介晶行为和光致发光特性,观察到这些化合物中胆甾相和向列/近晶 A 介晶相,具有显着的光致发光量子产率 (韩、王、张和朱,2010)。
2. 选择性氟离子化学传感器
马、李、宗、门和邢(2013 年)专注于合成新的阴离子传感器,包括 4-(5-(5-氯-2-羟苯基)-1,3,4-恶二唑-2-基)苯甲酸甲酯 (L1) 及其变体。他们证明了这些分子在 CH2Cl2/CH3CN 溶液中作为氟离子化学传感器的有效性,突出了它们在选择性阴离子传感应用中的潜力 (马、李、宗、门和邢,2013)。
3. 药物化学中的结构表征
Meyer、Joussef、Gallardo 和 Bortoluzzi(2003 年)对恶二唑衍生物进行了结构表征,包括用作合成潜在血管紧张素受体拮抗剂的间隔基的 4-(5-甲基-1,3,4-恶二唑-2-基)苯甲酸甲酯。他们的研究有助于了解分子结构在开发新药中的作用 (Meyer、Joussef、Gallardo 和 Bortoluzzi,2003)。
4. 缓蚀性能
Ammal、Prajila 和 Joseph(2018 年)探讨了在酸性环境中对低碳钢的缓蚀中使用 1,3,4-恶二唑衍生物,包括 4-(5-甲基-1,3,4-恶二唑-2-基)苯甲酸甲酯。他们的研究结果突出了这些化合物在工业应用中保护金属免受腐蚀的潜力 (Ammal、Prajila 和 Joseph,2018)。
安全和危害
“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLCZLXZHGXCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571275 | |
| Record name | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
CAS RN |
201050-72-8 | |
| Record name | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

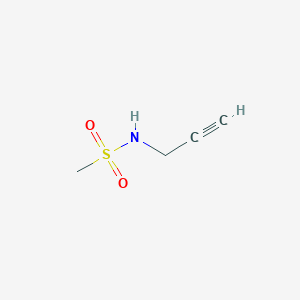
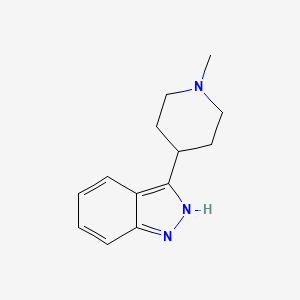
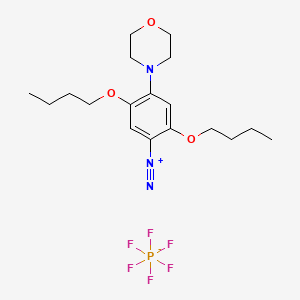
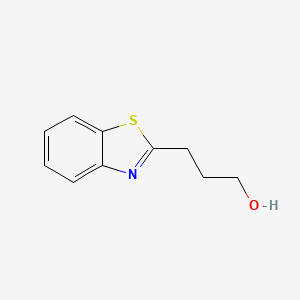
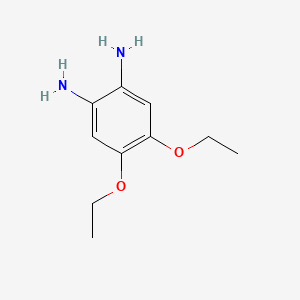
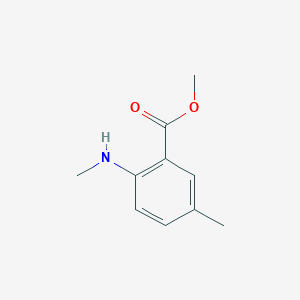
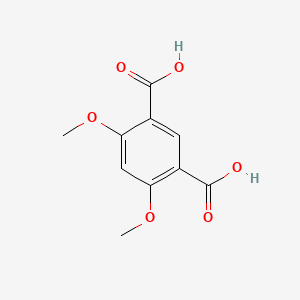
![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
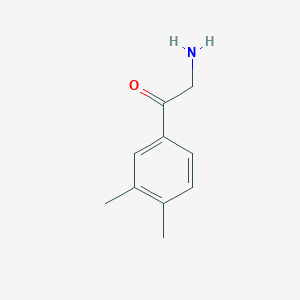
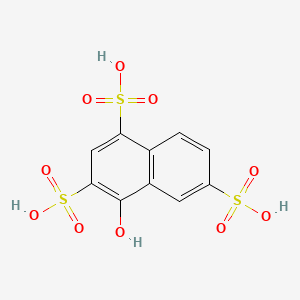
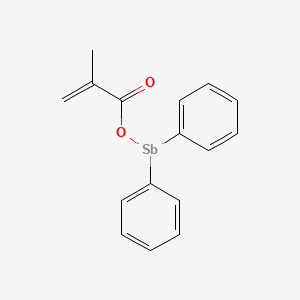
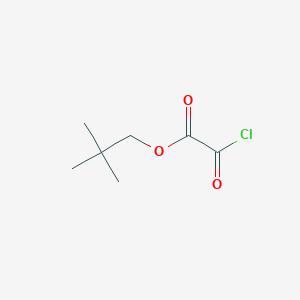
![4-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B1626992.png)
